2-(4-Ethoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Ethoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to a phenyl ring, as well as a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethoxy-2,6-dimethylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Strong nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used.
Major Products Formed
Oxidation: 4-Ethoxy-2,6-dimethylphenylboronic acid.
Reduction: 4-Ethoxy-2,6-dimethylphenylmethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane moiety can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The ethoxy and methyl groups on the phenyl ring provide steric hindrance, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2,6-dimethylphenylboronic acid: Similar structure but lacks the dioxaborolane moiety.
4-Methoxy-2,6-dimethylphenylboronic acid: Similar structure with a methoxy group instead of an ethoxy group.
2,6-Dimethylphenylboronic acid: Lacks both the ethoxy group and the dioxaborolane moiety.
Uniqueness
2-(4-Ethoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the ethoxy group, methyl groups, and the dioxaborolane moiety. This unique structure imparts specific reactivity and selectivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C16H25BO3 |
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Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(4-ethoxy-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H25BO3/c1-8-18-13-9-11(2)14(12(3)10-13)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 |
InChI Key |
VFVRJDCEXIPPFN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OCC)C |
Origin of Product |
United States |
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